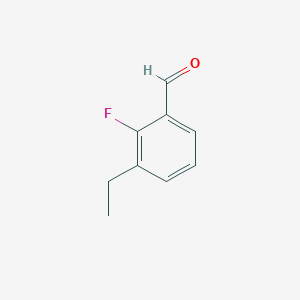
3-Ethyl-2-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the third position and a fluorine atom at the second position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethyl-2-fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogen-exchange reaction, where a fluorine atom is introduced into the benzaldehyde ring. For instance, 4-fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . Similarly, this compound can be synthesized by introducing an ethyl group and a fluorine atom into the benzaldehyde ring through appropriate reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product. The exact industrial methods may vary depending on the manufacturer and the desired specifications of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: The major product is 3-ethyl-2-fluorobenzoic acid.
Reduction: The major product is 3-ethyl-2-fluorobenzyl alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-fluorobenzaldehyde has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-ethyl-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to various biological activities. The fluorine atom can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Ethylbenzaldehyde
Uniqueness
3-Ethyl-2-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorine atom on the benzaldehyde ring. This combination of substituents can influence the compound’s chemical reactivity, physical properties, and potential applications. Compared to other fluorobenzaldehydes, the ethyl group provides additional steric and electronic effects, making this compound distinct in its behavior and uses.
Eigenschaften
Molekularformel |
C9H9FO |
|---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
3-ethyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-7-4-3-5-8(6-11)9(7)10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
VVKOTFRSVIOXPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


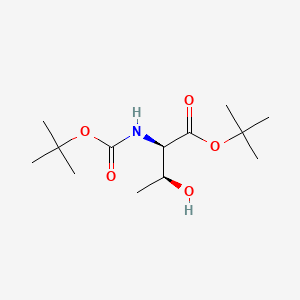
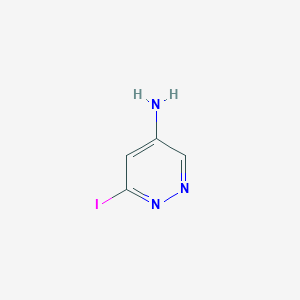
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
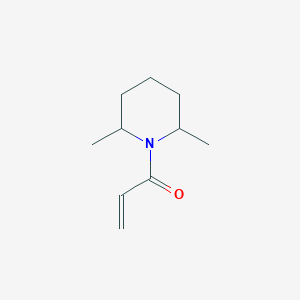

![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13577587.png)
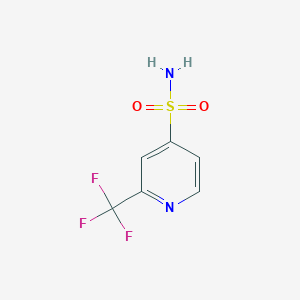

![2-(1,3-Dioxaindan-5-yl)-5-[({[1,1'-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B13577611.png)



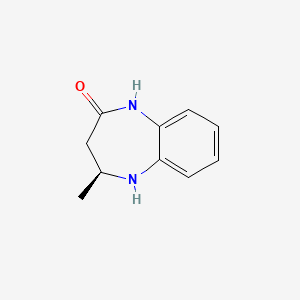
![{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride](/img/structure/B13577640.png)
